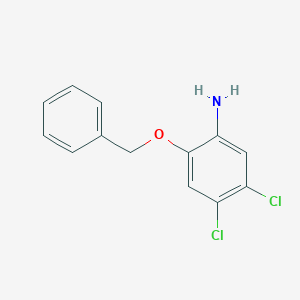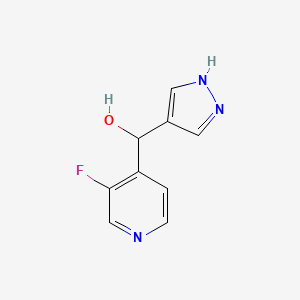![molecular formula C10H18N4 B13065965 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group and an amine group attached to the pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable amine and a tert-butylating agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols, or amines; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
tert-Butyl 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: Contains a pyrazine ring instead of a pyrimidine ring.
Uniqueness
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern and the presence of both a tert-butyl group and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)8-4-5-12-9-7(11)6-13-14(8)9/h6,8,12H,4-5,11H2,1-3H3 |
Clave InChI |
OPJCCZUNPAWLRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCNC2=C(C=NN12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)
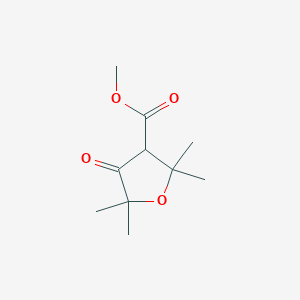

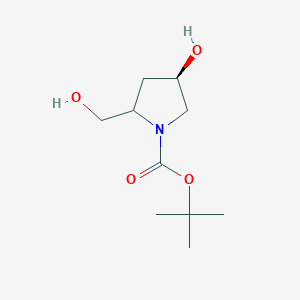
![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
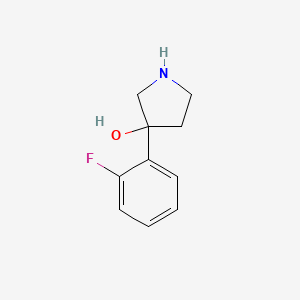

![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)
![tert-ButylN-{5-aminospiro[3.3]heptan-2-yl}carbamate](/img/structure/B13065945.png)

![Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
